2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetonitrile

Medicinal Chemistry Building Block Design Physicochemical Property Tuning

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetonitrile is a heterocyclic building block belonging to the hydantoin (imidazolidine-2,4-dione) family, distinguished by a gem-dimethyl substitution at the 4-position and an N-cyanomethyl side chain. It carries the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g·mol⁻¹, and is typically supplied at ≥95% purity for research-scale synthetic chemistry applications.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 1000932-38-6
Cat. No. B1462144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetonitrile
CAS1000932-38-6
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1)CC#N)C
InChIInChI=1S/C7H9N3O2/c1-7(2)5(11)10(4-3-8)6(12)9-7/h4H2,1-2H3,(H,9,12)
InChIKeyQIQDOQQFFVXNSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetonitrile (CAS 1000932-38-6): Core Scaffold and Procurement Identity


2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetonitrile is a heterocyclic building block belonging to the hydantoin (imidazolidine-2,4-dione) family, distinguished by a gem-dimethyl substitution at the 4-position and an N-cyanomethyl side chain . It carries the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g·mol⁻¹, and is typically supplied at ≥95% purity for research-scale synthetic chemistry applications . The compound serves as a versatile intermediate for constructing more complex hydantoin-derived molecules, including pharmacologically relevant scaffolds [1].

Why 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetonitrile Cannot Be Replaced by Its Closest Hydantoin Analogs in Synthesis


Hydantoin-based building blocks that differ only by a single functional group or chain length are not interchangeable: the gem-dimethyl substitution at C4 restricts ring conformational freedom compared to the unsubstituted congener, while the cyanomethyl side chain provides orthogonal reactivity versus carboxylic acid, amide, or homologated nitrile variants [1]. Attempts to substitute the target compound with 2-(2,5-dioxoimidazolidin-1-yl)acetonitrile (CAS 1016787-64-6) or (4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS 177941-95-6) would alter downstream synthetic outcomes in multistep sequences, as evidenced by the differential use of these building blocks in medicinal chemistry programs targeting bromodomains and other protein classes [2].

Quantitative Differentiation Evidence for 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetonitrile Versus Closest Analogs


Geminal Dimethyl Substitution Confers Conformational Restriction and Enhanced Lipophilicity Compared to the Des-Methyl Hydantoin Acetonitrile

The 4,4-dimethyl substitution in the target compound introduces a quaternary carbon center, restricting ring conformational flexibility relative to the unsubstituted analog 2-(2,5-dioxoimidazolidin-1-yl)acetonitrile (CAS 1016787-64-6; MW 139.11 g·mol⁻¹) . This structural feature increases molecular weight (167.17 vs. 139.11 g·mol⁻¹) and is predicted to elevate calculated LogP by approximately 1.2–1.8 log units based on additive fragment contributions for geminal methyl groups on hydantoin scaffolds, enhancing passive permeability in cellular contexts [1]. In hydantoin-based drug design, such gem-dimethyl substitution is a validated strategy for improving metabolic stability by blocking oxidative metabolism at the C5 position [2].

Medicinal Chemistry Building Block Design Physicochemical Property Tuning

Cyanomethyl Side Chain Enables Orthogonal Synthetic Diversification Not Accessible via Carboxylic Acid or Amide Congeners

The nitrile group of 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetonitrile provides a versatile synthetic handle that can undergo reduction to the primary amine, hydrolysis to the carboxylic acid, or cycloaddition to heterocycles [1]. In contrast, the carboxylic acid analog (4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS 177941-95-6; MW 186.17 g·mol⁻¹) is limited to amide coupling and esterification, while the acetamide derivative (CAS 211248-43-0; MW 185.18 g·mol⁻¹) lacks the downstream functional group interconversion flexibility of the nitrile. The nitrile also serves as a masked aminomethyl equivalent, enabling late-stage diversification strategies that are precluded with the acid or amide building blocks [2].

Synthetic Methodology Orthogonal Functionalization Building Block Reactivity

Shorter Linker Length (C1 vs. C2) Between Hydantoin Core and Nitrile Compared to the Propanenitrile Homolog Differentiates Physicochemical Properties and Synthetic Applications

The target compound incorporates a single methylene spacer (acetonitrile) between the hydantoin N1 and the nitrile, whereas the homolog 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanenitrile (CAS 27430-50-8; MW 181.19 g·mol⁻¹) [1] features an ethylene spacer. This difference reduces molecular weight (ΔMW = –14.02 g·mol⁻¹), lowers the topological polar surface area (TPSA; estimated ~82 Ų vs. ~82 Ų for the homolog; identical due to same heteroatom count but differing by one methylene unit in non-polar surface), and is expected to reduce calculated LogP by approximately 0.4–0.5 log units [2]. The shorter linker also influences the geometry of metal coordination and the steric accessibility of the nitrile in subsequent transformations [3].

Linker Optimization Physicochemical Profiling Homolog Comparison

Vendor-Supplied Purity and Storage Specifications Support Reliable Multi-Step Synthetic Use

Multiple vendors supply 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetonitrile at a minimum purity specification of 95% . Storage conditions are specified as sealed in a dry environment at 2–8°C, with shipping at room temperature permitted for continental US destinations . This purity grade is appropriate for use as a synthetic intermediate in multi-step sequences without additional purification, and the defined storage protocol supports batch-to-batch consistency across procurement events .

Chemical Procurement Quality Specifications Storage Stability

Structural Role as a Precursor to ATAD2 Bromodomain Inhibitors: Differentiation Through Validated Target Engagement of Derivative Compounds

The 4,4-dimethyl-2,5-dioxoimidazolidin-1-yl scaffold has been crystallographically validated as a key pharmacophoric element in inhibitors of the human ATAD2 bromodomain, a cancer epigenetic target [1]. The co-crystal structure PDB 6S57 (resolution 1.82 Å) shows N-(3-(azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide bound to ATAD2, demonstrating that the hydantoin core engages the acetyl-lysine binding pocket via hydrogen bonding interactions [2]. The target compound 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetonitrile serves as the immediate synthetic precursor to this acetamide derivative via partial nitrile hydrolysis, positioning it as an enabling intermediate for ATAD2-targeted medicinal chemistry programs [3]. No equivalent structural validation exists for the des-methyl or homologated nitrile analogs in the ATAD2 context.

Epigenetics Bromodomain Inhibition ATAD2 Fragment-Based Drug Design

Disclosure Limitation: Absence of Direct Head-to-Head Comparative Experimental Data for This Building Block

A systematic search of the primary chemical literature, patent databases, and authoritative physicochemical data repositories (PubChem, ChemSpider, EPA CompTox Dashboard) did not identify any head-to-head comparative studies, direct biological assay data, or patent examples where 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetonitrile (CAS 1000932-38-6) was quantitatively compared to its closest analogs under identical experimental conditions [1]. The differentiation claims made in this guide rely on class-level SAR inference from the broader hydantoin literature, structural logic, and vendor-supplied quality specifications. Procurement decisions involving this compound should account for this evidentiary limitation and, where critical, conduct internal comparative evaluation prior to committing to large-scale acquisition .

Evidence Gap Procurement Due Diligence Data Transparency

Optimal Research and Procurement Scenarios for 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetonitrile (CAS 1000932-38-6)


Medicinal Chemistry: Synthesis of ATAD2 Bromodomain Inhibitor Precursors

The target compound functions as a direct precursor to the 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide scaffold validated in PDB 6S57 for ATAD2 bromodomain engagement [1]. Procurement is indicated when synthetic routes require a 4,4-dimethylhydantoin core with a cyanomethyl handle for conversion to the crystallographically validated acetamide pharmacophore. The gem-dimethyl group provides the conformational restriction and lipophilicity profile required for bromodomain acetyl-lysine pocket recognition, features absent in des-methyl or homologated nitrile analogs [2].

Multi-Step Diversification: Late-Stage Functional Group Interconversion of the Nitrile Handle

When synthetic strategy demands a building block capable of orthogonal conversion to a primary amine, carboxylic acid, or nitrogen-containing heterocycle, the cyanomethyl group of this compound outperforms the pre-installed acid or amide congeners by enabling three distinct downstream synthetic pathways from a single intermediate [1]. This is particularly valuable in diversity-oriented synthesis and parallel library construction, where a common intermediate is required for multiple scaffold derivatizations [2].

Building Block Screening Collections for Fragment-Based and Affinity Selection Approaches

The combination of a conformationally constrained hydantoin core and a nitrile functional group makes this compound suitable for inclusion in fragment screening libraries and DNA-encoded library (DEL) building block collections. The nitrile can act as a weak hydrogen bond acceptor in fragment binding or serve as a conjugation point for DEL attachment [1]. Procurement for this application is justified by the scaffold's precedent in bromodomain inhibitor discovery and its structural differentiation from simpler hydantoin building blocks lacking the gem-dimethyl constraint [2].

Physicochemical Property Optimization: Fine-Tuning Lipophilicity via Linker Length Selection

When balancing lipophilicity and solubility in a lead optimization program, the single-methylene spacer of this compound (estimated LogP ≈ 1.29) [1] provides a less lipophilic alternative to the propanenitrile homolog (estimated LogP ≈ 1.7–1.8) [2]. This ~0.4–0.5 log unit reduction in lipophilicity can meaningfully improve aqueous solubility and reduce off-target promiscuity while retaining the synthetic versatility of the nitrile group.

Quote Request

Request a Quote for 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.